molecular formula C8H9BrFNO B13604419 (S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol

(S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol

Cat. No.: B13604419
M. Wt: 234.07 g/mol
InChI Key: KSTWIVUAXRGCID-SSDOTTSWSA-N
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Description

(2S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-bromo-3-fluoroaniline.

    Reaction with Epoxide: The aniline derivative undergoes a reaction with an epoxide, such as ethylene oxide, under basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reaction under controlled temperature and pressure conditions.

    Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(2-chloro-3-fluorophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (2S)-2-Amino-2-(2-bromo-4-fluorophenyl)ethan-1-ol: Similar structure but with the fluorine atom in a different position.

    (2S)-2-Amino-2-(2-bromo-3-methylphenyl)ethan-1-ol: Similar structure but with a methyl group instead of fluorine.

Uniqueness

(2S)-2-Amino-2-(2-bromo-3-fluorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-8-5(7(11)4-12)2-1-3-6(8)10/h1-3,7,12H,4,11H2/t7-/m1/s1

InChI Key

KSTWIVUAXRGCID-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)Br)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(CO)N

Origin of Product

United States

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